molecular formula C14H12ClNO4S B12575457 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide CAS No. 634186-57-5

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

Cat. No.: B12575457
CAS No.: 634186-57-5
M. Wt: 325.8 g/mol
InChI Key: VZFYSRYXBXEMNQ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. As a small molecule, it is characterized by the presence of both chloro and methanesulfonyl functional groups, which may influence its physicochemical properties and biomolecular interactions. This compound is part of a class of chemicals often investigated in medicinal chemistry and drug discovery for their potential biological activities. Related benzamide structures are frequently explored as modulators of various enzymatic pathways or cellular receptors. This product is offered as a solid and is supplied with a certificate of analysis to ensure its identity and purity. Researchers are responsible for determining the suitability of this compound for their specific applications. This chemical is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

634186-57-5

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO4S/c1-21(19,20)11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18)

InChI Key

VZFYSRYXBXEMNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be achieved through several steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified by recrystallization from ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydroxy Group (-OH)

  • Acetylation : Reacts with acetic anhydride in pyridine to form the acetylated derivative.
    Conditions : 24 h at 25°C; yields ~88%.

  • Alkylation : Forms ethers with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.
    Example : Reaction with CH₃I in DMF yields 2-methoxy derivatives.

Benzamide Core

  • Hydrolysis : Under strongly acidic (HCl, 6M) or basic (NaOH, 10%) conditions, the amide bond cleaves to regenerate 5-chloro-2-hydroxybenzoic acid and 4-(methanesulfonyl)aniline.
    Kinetics : Complete hydrolysis requires 12 h at 100°C.

Methanesulfonyl Group (-SO₂CH₃)

  • Nucleophilic Substitution : Reacts with amines (e.g., piperidine) to form sulfonamides.
    Example : Reaction with NH₃ in ethanol produces the sulfonamide analog.

  • Reduction : LiAlH₄ reduces the sulfonyl group to thioether (-S-CH₃) under anhydrous conditions.

Table 2: Solvent Impact on Reaction Efficiency

ReactionOptimal SolventCatalystsRate Enhancement Factor
AmidationTHFDCC/DMAP3.2× vs. DCM
SulfonationPyridineNone (self-catalyzing)N/A
Hydroxy AlkylationDMFK₂CO₃1.8× vs. Acetone
  • Polar aprotic solvents (THF, DMF) enhance nucleophilicity in amidation and alkylation.

  • Pyridine acts as both solvent and base in sulfonation, neutralizing HCl byproducts.

Complexation and Biological Interactions

  • Metal Chelation : The hydroxy and carbonyl groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes.
    Application : Studied for antioxidant activity via radical scavenging assays.

  • Enzyme Binding : The methanesulfonyl group enhances binding affinity to carbonic anhydrase isoforms (Ki = 12.4 nM for CA II) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C-Cl bond, forming quinone derivatives.

  • Thermal Stability : Decomposes above 220°C via sulfonyl group elimination, releasing SO₂.

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Activity

One of the primary applications of this compound is in the field of diabetes management. It serves as an intermediate in the synthesis of glibenclamide, a second-generation sulfonylurea used as an oral hypoglycemic agent. Research indicates that this compound can significantly reduce caspase-1 activity in myocardial tissue, which is crucial for managing inflammation associated with diabetes-related complications .

1.2 Anti-inflammatory Properties

The compound has been identified as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In experimental models of acute myocardial infarction, administration of this compound resulted in over 90% reduction in caspase-1 activity and significant reduction in infarct size, demonstrating its potential as an anti-inflammatory agent .

1.3 Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, it has shown significant efficacy against MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells indicating late apoptotic phases . The structure-activity relationship studies suggest that modifications to the benzamide structure can enhance its anticancer properties.

Synthesis and Mechanism of Action

The synthesis of 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves several steps starting from 5-chlorosalicylic acid. The process includes chlorination, methylation, and condensation reactions to yield the final product . Understanding the mechanism of action is crucial for optimizing its pharmacological effects; for instance, it has been shown to selectively inhibit carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Biological Evaluation and Case Studies

3.1 Enzyme Inhibition Studies

The compound exhibits potent inhibition against carbonic anhydrase IX (IC50 values ranging from 10.93 to 25.06 nM), showcasing its selectivity over other isoforms like carbonic anhydrase II (IC50 values between 1.55 and 3.92 μM) . This selectivity is advantageous for developing targeted therapies with reduced side effects.

3.2 Antibacterial and Antifungal Activities

In addition to its anticancer properties, 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has demonstrated antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations effective enough to inhibit biofilm formation . This suggests potential applications in treating infections where biofilm formation complicates therapy.

Table 1: Pharmacological Properties

PropertyValue
IC50 (CA IX)10.93 - 25.06 nM
IC50 (CA II)1.55 - 3.92 μM
Apoptosis InductionAnnexin V-FITC increase by 22-fold
Anti-inflammatory Effect>90% reduction in caspase-1 activity
PathogenIC50 (μg/mL)Selectivity Index (SI)
Staphylococcus aureus50>2
Klebsiella pneumoniae50>2
MDA-MB-231 (cancer cells)<0.5-

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salicylanilide derivatives vary in substituents on the phenyl ring and the N-linked aromatic group, which critically influence their biological activity, toxicity, and physicochemical properties. Below is a detailed comparison with key analogs:

Structural Analogs and Antimycobacterial Activity
Compound Name Substituent (R) MIC (µM) M. tuberculosis IC₅₀ (µM) Selectivity Index (SI) Key Findings
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (Target Compound) 4-(Methanesulfonyl)phenyl Not reported Not reported Not reported Limited biological data; structural similarity suggests potential antimycobacterial activity.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (S-o) 4-(Trifluoromethyl)phenyl 18.7–35.8 2.34–2.71 2.34–4.80 Exhibits broad-spectrum antibacterial activity (MIC: 0.070–35.8 µM) and cytotoxicity (IC₅₀: 1.4–10 µM). SI values <10 indicate moderate selectivity .
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide (S-m) 3,4-Dichlorophenyl 4.66–8.95 2.34 2.34–10.16 Benzoylation reduces toxicity but retains antimycobacterial activity. Active against MDR-TB and XDR-TB strains .
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 4-Nitrophenyl Not reported Not reported Not reported Strong cytotoxic activity against Desulfovibrio piger (biomass reduction: 82–90% at 0.37–1.10 µM) .

Key Observations :

  • Dichlorophenyl derivatives (S-m) demonstrate efficacy against drug-resistant TB strains but require structural modifications (e.g., benzoylation) to improve safety .
  • The target compound’s methanesulfonyl group may enhance solubility or target binding compared to trifluoromethyl or nitro groups, but empirical data are lacking.
Enzyme Inhibition Profiles
Compound Name AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity (BChE/AChE) Notes
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Not reported Not reported Not reported Structural analogs suggest potential cholinesterase inhibition.
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate 38.98 19.95 0.51 Most potent AChE inhibitor among salicylanilide carbamates.
2-(Phenylcarbamoyl)phenyl diphenylcarbamate 89.7 1.60 0.02 Strongest BChE inhibitor (IC₅₀ = 1.60 µM), outperforming rivastigmine (IC₅₀ = 19.95 µM).

Key Observations :

  • N,N-Diphenyl carbamates exhibit enhanced BChE inhibition, likely due to aromatic interactions at enzyme peripheral sites .
  • The target compound’s methanesulfonyl group may influence enzyme binding but requires experimental validation.
Physicochemical and Structural Comparisons
Compound Name Melting Point (°C) Lipophilicity (logP)* Key Structural Features
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Not reported Estimated ~3.5 Polar sulfonyl group may reduce logP vs. trifluoromethyl analogs.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 222–223 ~4.2 High lipophilicity correlates with cytotoxicity and antibacterial activity .
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide >291 (dec.) ~5.0 High logP linked to membrane disruption but increased toxicity.

Key Observations :

  • Lipophilicity drives antibacterial activity but also elevates cytotoxicity. The target compound’s sulfonyl group may balance these properties.
  • Melting points vary significantly; dichlorophenyl derivatives exhibit higher thermal stability .

Biological Activity

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and relevant case studies.

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has the following chemical properties:

PropertyValue
CAS No. 634186-57-5
Molecular Formula C14H12ClNO4S
Molecular Weight 325.8 g/mol
IUPAC Name 5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide
InChI Key VZFYSRYXBXEMNQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
  • Formation of Benzamide : The carboxylic acid group is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Purification : The product is purified through recrystallization from solvents such as ethanol or dimethylformamide.

The biological activity of 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : It inhibits various enzymes by binding to their active sites, obstructing substrate access.
  • Signal Transduction Modulation : The compound influences key proteins involved in cellular signaling pathways, which may lead to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, compounds similar to it demonstrated significant inhibition rates at concentrations around 50 µg/mL, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Antiviral Activity : A study investigated the antiviral mechanisms of benzamide derivatives against Coxsackie Virus A9. The findings suggested that phenyl benzamide moieties are crucial for activity, indicating that modifications to the structure could enhance efficacy against viral infections .
  • Antiparasitic Effects : Another study evaluated various benzamides, including similar compounds, against protozoan parasites like Trypanosoma brucei and Plasmodium falciparum. These compounds exhibited moderate to high activity, with IC50 values indicating effective concentrations for inhibiting parasite growth .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that modifications in the phenyl ring significantly affect biological activity. For instance, substitutions at specific positions on the ring can enhance enzyme inhibition or antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide, and how can purity be validated?

  • Methodology : Use general procedure B ( ), involving coupling of 5-chloro-2-hydroxybenzoic acid derivatives with 4-(methanesulfonyl)aniline. Triethylamine and DCM are typical solvents, with yields ranging from 11% to 71% depending on substituents. Validate purity via:

  • 1H/13C NMR : Analyze chemical shifts (e.g., aromatic protons at δ 7.45–7.92 ppm, sulfonamide protons at δ 10.21–11.49 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 401.0363 for C19H15ClN2O4S-H) .
  • Melting Point : Compare with literature values (e.g., >288°C decomposition for sulfonamide derivatives) .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Test against Staphylococcus aureus (MRSA) using microbroth dilution (MIC values ≤8 µg/mL reported for CF3-containing analogs) .
  • Enzyme Inhibition : Use Ellman’s method for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC50 ranges: 1.60–311 µM) .
  • Cytotoxicity : Screen against HepG2 cells to calculate selectivity indexes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., NO2, CF3) at the phenyl ring to enhance bioactivity. For example, CF3 derivatives show 10-fold higher antitubercular activity .
  • Backbone Modification : Elongate alkyl chains or incorporate peptidomimetic motifs (e.g., β-ketoiminate ligands) to improve target binding .
  • Lipophilicity Optimization : Measure logP via RP-HPLC; analogs with logP ~3.5 exhibit balanced permeability and solubility .

Q. What computational strategies are effective for predicting target binding modes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 inflammasome (JC-171 analog binds ASC domain, disrupting NLRP3/ASC complexation) .
  • MD Simulations : Assess stability of AChE-ligand complexes; carbamate derivatives form π-π interactions with Trp86 at the peripheral anionic site .

Q. How can contradictions in biological activity data be resolved?

  • Methodology :

  • Dose-Response Validation : Replicate assays across multiple labs (e.g., IC50 for IL-1β inhibition: 8.45 µM in J774A.1 macrophages vs. in vivo models) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in efficacy .
  • Target Deconvolution : Apply CRISPR-Cas9 knockouts to confirm on-target effects (e.g., NLRP3-dependent IL-1β suppression) .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign coupling patterns for overlapping aromatic protons (e.g., J = 8.7–9.0 Hz for ortho-substituted benzene rings) .
  • X-ray Crystallography : Resolve stereochemistry of peptidomimetic derivatives (e.g., (S)-configured analogs show 3-fold higher activity than (R)-isomers) .

Q. How can researchers optimize ADMET properties during lead optimization?

  • Methodology :

  • Permeability Assays : Use Caco-2 monolayers; logD <2.5 improves intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes; methylsulfonyl groups reduce CYP3A4-mediated oxidation .
  • Plasma Protein Binding : Employ equilibrium dialysis; >90% binding correlates with prolonged half-life in murine models .

Mechanistic Studies

Q. What experimental models are suitable for probing the anti-inflammatory mechanism of this compound?

  • Methodology :

  • Inflammasome Activation : Use LPS/ATP-primed bone-marrow-derived macrophages; measure caspase-1 cleavage via Western blot .
  • In Vivo EAE Model : Monitor IL-1β and Th17 suppression in experimental autoimmune encephalomyelitis (EAE) mice; 30 mg/kg dosing reduces clinical scores by 50% .

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